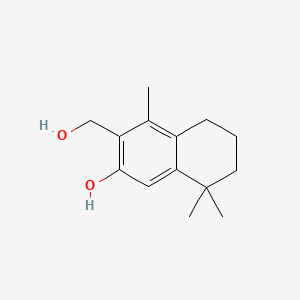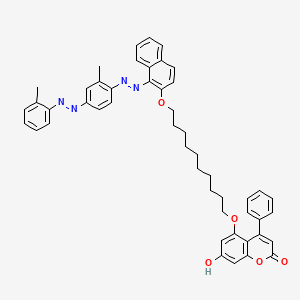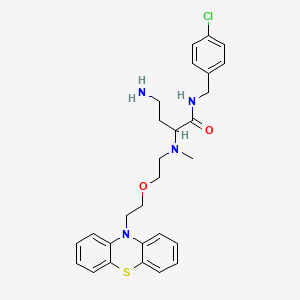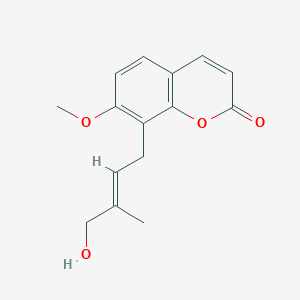
Anticancer agent 157
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has demonstrated potent inhibitory effects on various cancer cell lines, including HT29 colon cancer cells, Hep-G2 liver cancer cells, and B16-F10 murine melanoma cells . The compound interacts with inducible nitric oxide synthase and caspase 8, leading to apoptosis through nuclear fragmentation and chromatin condensation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 157 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and temperature control to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 157 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties. These derivatives can be further studied for their anticancer and anti-inflammatory effects .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 157 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Anticancer agent 157 involves its interaction with inducible nitric oxide synthase and caspase 8. This interaction leads to the induction of apoptosis through nuclear fragmentation and chromatin condensation. The compound effectively inhibits cancer cell growth by disrupting key cellular processes and signaling pathways involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Anticancer agent 157 include other nitric oxide inhibitors and anticancer agents with comparable mechanisms of action. Some examples are:
- Epimagnolin B
- Irisflorentin
- 2-Iminobiotin hydrobromide
- iNOS inhibitor-10
- Crocin II
- Resveratroloside
- Agmatine sulfate
- Physalin L
Uniqueness
This compound stands out due to its potent inhibitory effects on multiple cancer cell lines and its dual anti-inflammatory and anticancer properties. Its ability to induce apoptosis through specific molecular interactions makes it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-4,8,8-trimethyl-6,7-dihydro-5H-naphthalen-2-ol |
InChI |
InChI=1S/C14H20O2/c1-9-10-5-4-6-14(2,3)12(10)7-13(16)11(9)8-15/h7,15-16H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
TVANSUWJOPMMPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCC(C2=CC(=C1CO)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)



![3-[[(2R,4S,5R)-2-[(E)-2-diethoxyphosphorylethenyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382750.png)

![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)
